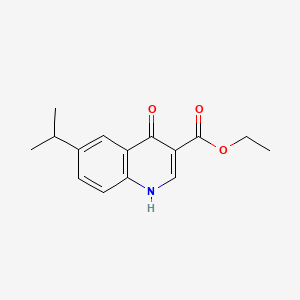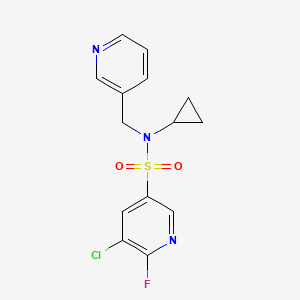
5-Chloro-N-cyclopropyl-6-fluoro-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-cyclopropyl-6-fluoro-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the pyridine sulfonamide class of compounds. It is commonly referred to as CP-690,550 and is known to exhibit immunosuppressive properties.
Mechanism of Action
CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. This inhibition leads to the suppression of the immune system, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been shown to decrease the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. However, it has also been associated with an increased risk of infection and a decrease in white blood cell count.
Advantages and Limitations for Lab Experiments
CP-690,550 is a highly specific JAK inhibitor and has shown to be effective in the treatment of autoimmune diseases. However, it has also been associated with potential side effects such as an increased risk of infection and a decrease in white blood cell count. These limitations need to be considered when using CP-690,550 in lab experiments.
Future Directions
Further research is needed to explore the potential use of CP-690,550 in the treatment of other autoimmune diseases. Additionally, the long-term effects of CP-690,550 on the immune system need to be studied. The development of more selective JAK inhibitors could also lead to the development of safer and more effective treatments for autoimmune diseases.
Synthesis Methods
The synthesis of CP-690,550 involves the reaction of 5-chloro-6-fluoro-3-nitropyridine with cyclopropylamine, followed by reduction with palladium on carbon. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde and sulfonamide to obtain the final product.
Scientific Research Applications
CP-690,550 has been extensively studied for its immunosuppressive properties and has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has also been studied for its potential use in the prevention of organ transplant rejection.
properties
IUPAC Name |
5-chloro-N-cyclopropyl-6-fluoro-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c15-13-6-12(8-18-14(13)16)22(20,21)19(11-3-4-11)9-10-2-1-5-17-7-10/h1-2,5-8,11H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEGBGYUYFDIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)S(=O)(=O)C3=CC(=C(N=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

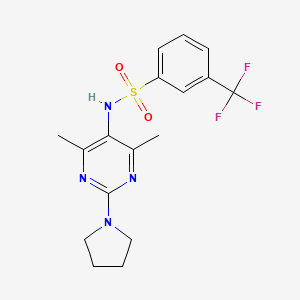
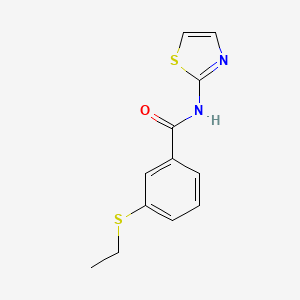
![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)
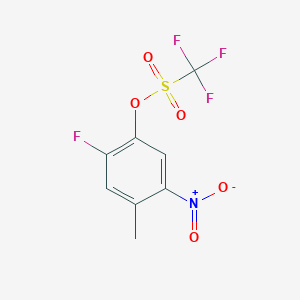
![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)
![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)


![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)
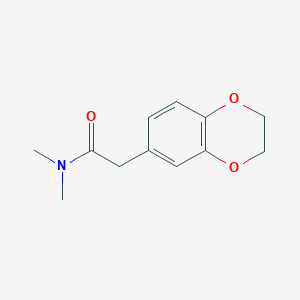

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)
